molecular formula C11H13NO3 B146998 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-21-4

1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

Cat. No. B146998
CAS RN: 134040-21-4
M. Wt: 207.23 g/mol
InChI Key: PQACPGNUJJIEOZ-CMDGGOBGSA-N
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Description

1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound with the molecular formula C11H13NO3. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves a benzene ring substituted with an ethoxy group and a 2-nitroprop-1-enyl group . The exact 3D structure can be computed using specialized software .

properties

IUPAC Name

1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQACPGNUJJIEOZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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